

A Structural Investigation of Difluorobenzoic Acids: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *3,6-Difluoro-2-methylbenzoic acid*

CAS No.: 459836-92-1

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For professionals in drug discovery and materials science, understanding the nuanced structural and electronic properties of fluorinated organic molecules is paramount. The strategic placement of fluorine atoms on an aromatic scaffold can dramatically alter a compound's acidity, lipophilicity, and intermolecular interactions, thereby influencing its biological activity and material characteristics. This guide provides a detailed structural analysis of various difluorobenzoic acid isomers, with a particular focus on contrasting their properties. While experimental data for **3,6-Difluoro-2-methylbenzoic acid** is not readily available in the current literature, we will leverage the extensive data on its isomers to predict its structural and physicochemical characteristics.

This comparison will explore the impact of substituent positioning on crystal packing, acidity, and spectroscopic signatures. By understanding these structure-property relationships, researchers can make more informed decisions in the design of novel pharmaceuticals and functional materials.

The Influence of Fluorine and Methyl Substitution on Benzoic Acid

The introduction of fluorine and methyl groups to the benzoic acid framework imparts significant changes to its electronic and steric profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which tends to increase the acidity of the carboxylic acid group. Conversely, the methyl group has an electron-donating inductive effect (+I), which typically decreases acidity.^[1] However, the final acidity and overall molecular structure are a result of the complex interplay between inductive effects, resonance effects, and steric hindrance.

This guide will delve into a comparative analysis of the following isomers to elucidate these effects:

- 2,3-Difluorobenzoic acid
- 2,5-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 3,5-Difluorobenzoic acid
- Various difluoro-methylbenzoic acid isomers

Comparative Physicochemical Properties

The positioning of fluorine and methyl substituents significantly impacts the physicochemical properties of difluorobenzoic acids. The following table summarizes key data for several isomers, highlighting the variations that arise from different substitution patterns.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa (Predicted/Experimental)
3,6-Difluoro-2-methylbenzoic acid	C ₈ H ₆ F ₂ O ₂	172.13	Not available	Not available
2,3-Difluorobenzoic acid	C ₇ H ₄ F ₂ O ₂	158.10	Not available	Not available
2,5-Difluorobenzoic acid	C ₇ H ₄ F ₂ O ₂	158.10	130-133	3.33 (experimental)[2]
2,6-Difluorobenzoic acid	C ₇ H ₄ F ₂ O ₂	158.10	157-161	2.34 (predicted) [3]
3,4-Difluoro-2-methylbenzoic acid	C ₈ H ₆ F ₂ O ₂	172.13	152-156	3.52 (predicted) [4]
3,5-Difluorobenzoic acid	C ₇ H ₄ F ₂ O ₂	158.10	Not available	Not available
2,6-Difluoro-3-methylbenzoic acid	C ₈ H ₆ F ₂ O ₂	172.13	Not available	Not available
3,5-Difluoro-2-methylbenzoic acid	C ₈ H ₆ F ₂ O ₂	172.13	Not available	Not available
Benzoic Acid	C ₇ H ₆ O ₂	122.12	122.4	4.20 (experimental)[1]

Analysis of Trends:

The acidity, as indicated by the pKa value, is a key parameter influenced by substitution. The strong electron-withdrawing nature of fluorine generally leads to a lower pKa (stronger acid) compared to benzoic acid. For instance, the predicted pKa of 2,6-difluorobenzoic acid is significantly lower than that of benzoic acid, a consequence of the two ortho-fluorine atoms inductively stabilizing the carboxylate anion.[3] The introduction of a methyl group, an electron-donating group, is expected to increase the pKa (weaken the acid). The interplay of these opposing effects in molecules like **3,6-Difluoro-2-methylbenzoic acid** makes experimental determination of its pKa crucial for a complete understanding of its properties.

Crystal Structure Analysis: A Tale of Dimers and Packing

Single-crystal X-ray diffraction provides invaluable insights into the three-dimensional arrangement of molecules in the solid state, revealing details about intermolecular interactions that govern physical properties.[1][5] A common structural motif in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[6][7]

Comparative Crystal Structure Data:

Compound	Crystal System	Space Group	Key Features
2,3-Difluorobenzoic acid	Monoclinic	P2 ₁ /c	Forms dimers stabilized by hydrogen bonds. The dimers are arranged in stacks.
3,5-Difluorobenzoic acid	Monoclinic	P2 ₁ /c	Forms dimers stabilized by O-H...O and C-H...O hydrogen bonds.[6]
2,6-Difluorobenzoic acid	Monoclinic	Not specified	Forms inversion dimers linked by pairs of O-H...O hydrogen bonds.[7]

The planarity of the molecule and the nature of the substituents influence how these dimers pack in the crystal lattice. In 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group is 33.70° , indicating a significant twist due to the steric hindrance from the two ortho-fluorine atoms.^[7] This deviation from planarity can affect the efficiency of crystal packing and influence properties like melting point and solubility.

For **3,6-Difluoro-2-methylbenzoic acid**, one would anticipate a similar, if not more pronounced, out-of-plane twist of the carboxylic acid group due to the combined steric bulk of the ortho-methyl group and an ortho-fluorine atom. This steric clash would likely have a significant impact on its crystal packing and intermolecular interactions.

Spectroscopic Characterization: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for the structural elucidation of organic molecules.

NMR Spectroscopy

^1H and ^{13}C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. For fluorinated compounds, ^{19}F NMR is particularly valuable, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the electronic environment of the fluorine atoms.^{[8][9]}

Expected NMR Signatures:

The ^1H NMR spectrum of benzoic acid derivatives shows characteristic signals for the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents. In difluorobenzoic acids, the fluorine atoms will cause characteristic splitting patterns in the signals of adjacent protons and carbons (H-F and C-F coupling).

For **3,6-Difluoro-2-methylbenzoic acid**, the ^1H NMR spectrum would be expected to show distinct signals for the two aromatic protons and the methyl protons, with coupling to the adjacent fluorine atoms. The ^{19}F NMR would show two distinct resonances for the two non-equivalent fluorine atoms.

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.^[10]

Key FT-IR Absorptions for Benzoic Acids:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm^{-1} , characteristic of the hydrogen-bonded dimer.^[11]
- C=O Stretch (Carbonyl): A strong, sharp absorption band typically found between 1710 and 1680 cm^{-1} . The position of this band can be influenced by the electronic effects of the ring substituents.^{[11][12]}
- C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300 and 1000 cm^{-1} .

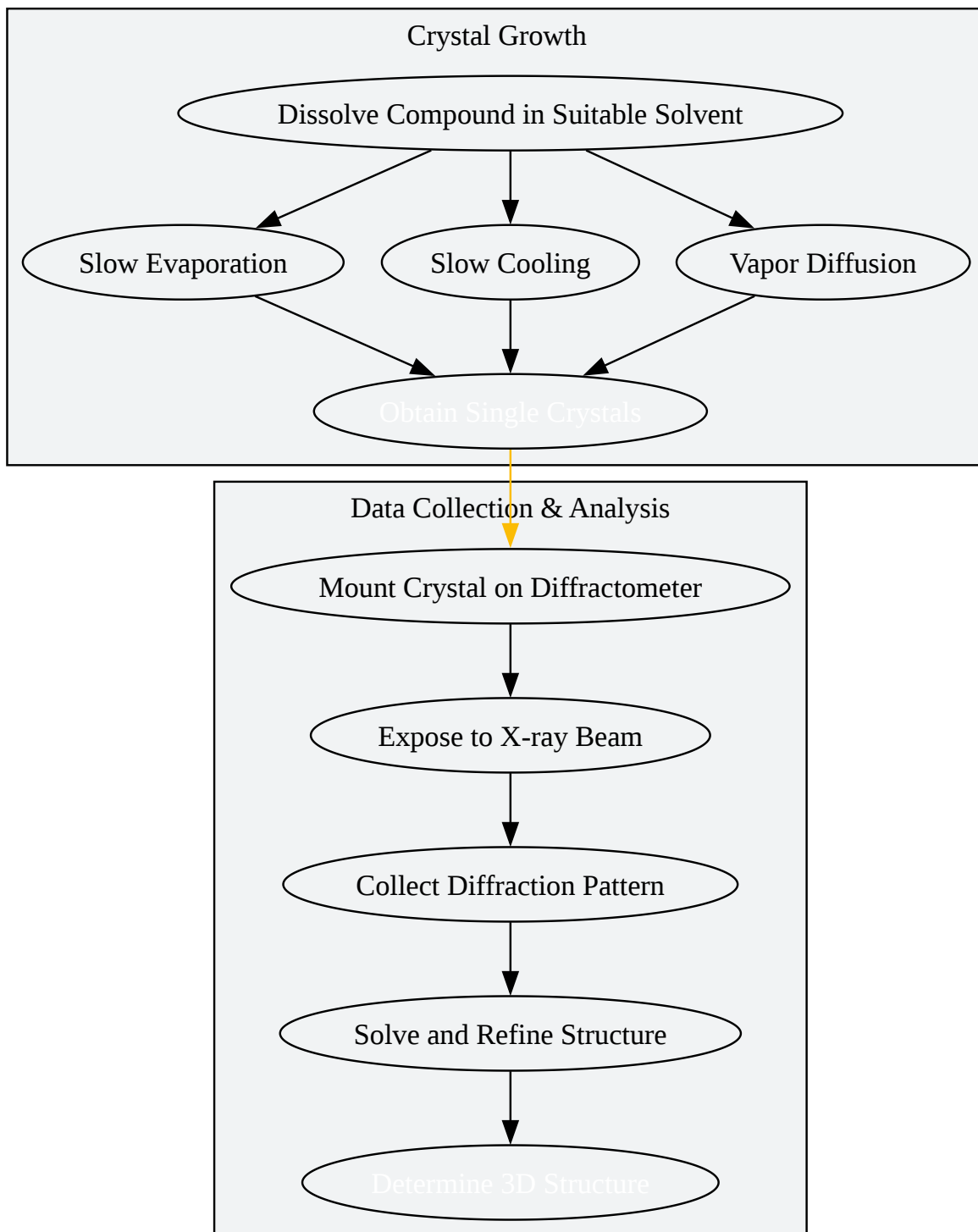
The FT-IR spectra of difluorobenzoic acid isomers will exhibit these characteristic bands. Subtle shifts in the C=O stretching frequency can provide insights into the electronic effects of the fluorine and methyl substituents. For example, electron-withdrawing fluorine atoms tend to shift the C=O band to a higher wavenumber.

Experimental Protocols

To facilitate further research and a direct comparison with **3,6-Difluoro-2-methylbenzoic acid** once it becomes available, we provide the following generalized experimental protocols for structural analysis.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the three-dimensional structure of a crystalline compound.



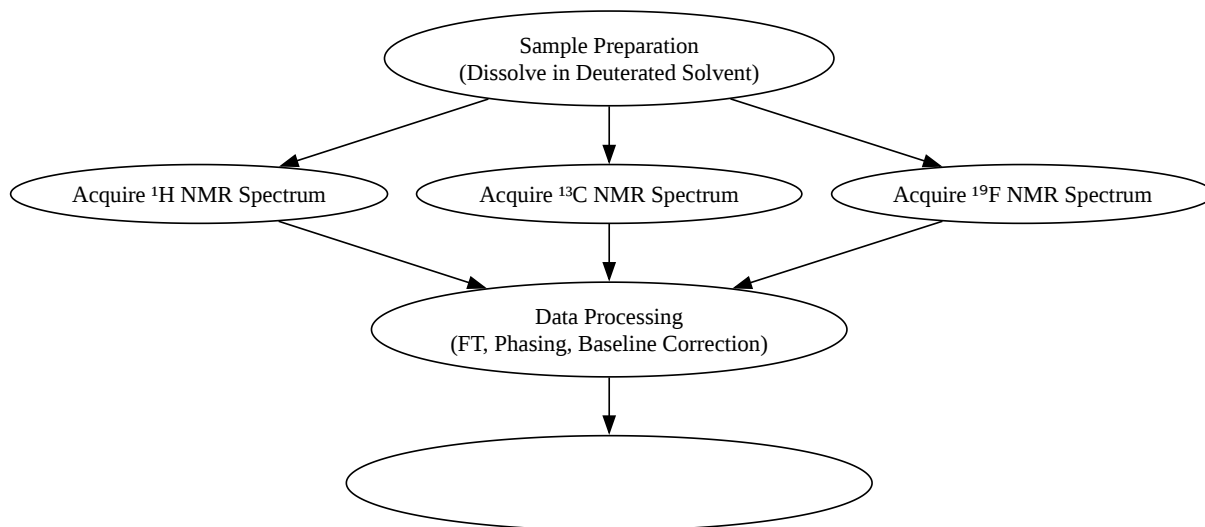
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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology:

- Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.^[13]
 - Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
 - Techniques: Employ methods such as slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow crystals of suitable size and quality (typically > 0.1 mm in all dimensions).^[14]
- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.^[5]
 - Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
- Structure Solution and Refinement:
 - Process the collected data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

NMR Spectroscopy



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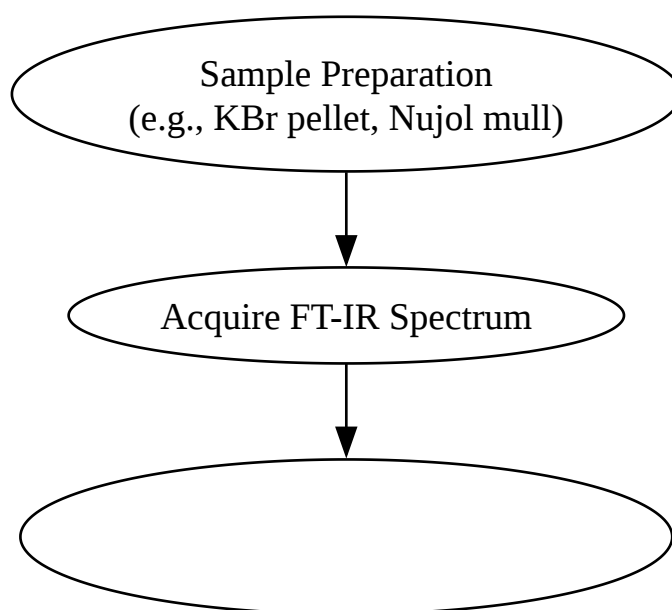
Caption: General Workflow for NMR Spectroscopic Analysis.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition:
 - Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
 - For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. For fluorinated compounds, ¹⁹F decoupling may also be necessary for clear ¹³C spectra.
- Data Processing and Analysis:

- Process the raw data using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
- Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants to elucidate the molecular structure.

FT-IR Spectroscopy



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Caption: Basic Workflow for FT-IR Spectroscopic Analysis.

Methodology:

- Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull for solid samples.
- Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands for the carboxylic acid functional group, the aromatic ring, and the C-F bonds.

Conclusion and Future Outlook

The structural analysis of difluorobenzoic acid isomers reveals the profound impact of substituent placement on their physicochemical properties and solid-state structures. While a comprehensive experimental characterization of **3,6-Difluoro-2-methylbenzoic acid** is currently lacking in the public domain, the comparative data from its isomers provides a strong foundation for predicting its behavior. The steric hindrance from the ortho-methyl and ortho-fluorine substituents is anticipated to induce a significant twist in the carboxylic acid group, influencing its acidity and crystal packing.

The detailed experimental protocols provided in this guide offer a clear roadmap for the future characterization of **3,6-Difluoro-2-methylbenzoic acid** and other novel fluorinated benzoic acid derivatives. Such studies are crucial for advancing our understanding of structure-property relationships and for the rational design of new molecules with tailored properties for applications in medicinal chemistry and materials science.

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